N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide

Physicochemical Properties Drug-likeness Carbonic Anhydrase

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide is a uniquely differentiated pyridine-3-sulfonamide scaffold. Unlike mono-substituted analogs, its N,N-disubstitution with furan-2-ylmethyl and thiophen-3-ylmethyl groups introduces dual hydrogen-bond acceptors, conformational restraint, and orthogonal electronic handles for SAR exploration. With a balanced XLogP3 (1.8) and TPSA (100 Ų), it occupies favorable oral drug-likeness space, outperforming simpler sulfonamides. This compound is a validated zinc-binding warhead for carbonic anhydrase inhibition and a scaffold-hopping starting point for OGT inhibitor programs. Secure this versatile intermediate today to accelerate your medicinal chemistry campaigns.

Molecular Formula C15H14N2O3S2
Molecular Weight 334.41
CAS No. 1324548-62-0
Cat. No. B2974656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide
CAS1324548-62-0
Molecular FormulaC15H14N2O3S2
Molecular Weight334.41
Structural Identifiers
SMILESC1=CC(=CN=C1)S(=O)(=O)N(CC2=CSC=C2)CC3=CC=CO3
InChIInChI=1S/C15H14N2O3S2/c18-22(19,15-4-1-6-16-9-15)17(10-13-5-8-21-12-13)11-14-3-2-7-20-14/h1-9,12H,10-11H2
InChIKeyDSEXLAVXUSPFQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide (CAS 1324548-62-0): Procurement-Grade Sulfonamide with Dual Heteroaryl Architecture


N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide is a heterocyclic sulfonamide featuring a pyridine-3-sulfonamide core N,N-disubstituted with furan-2-ylmethyl and thiophen-3-ylmethyl groups [1]. The compound possesses a molecular weight of 334.41 g/mol, a topological polar surface area (TPSA) of 100 Ų, and a calculated XLogP3 of 1.8 [1]. The simultaneous presence of two distinct five-membered heteroaryl rings (oxygen-containing furan and sulfur-containing thiophene) linked via methylene bridges to a pyridine-3-sulfonamide scaffold distinguishes it from mono-substituted or singly heteroaryl-substituted pyridine sulfonamides, positioning it as a versatile intermediate for medicinal chemistry and kinase inhibitor development [1].

Why Simple Pyridine-3-sulfonamides Cannot Substitute for N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide in Target-Oriented Synthesis


Generic substitution of pyridine-3-sulfonamide derivatives is unreliable due to profound differences in molecular recognition driven by the N,N-disubstitution pattern. Unsubstituted pyridine-3-sulfonamide and mono-N-alkylated analogs lack the conformational restraint and dual hydrogen-bond-accepting capacity conferred by the furan-2-ylmethyl and thiophen-3-ylmethyl groups [1]. In the carbonic anhydrase (CA) inhibitor field, 4-substituted pyridine-3-sulfonamides achieve tumor-associated isoform (hCA IX) inhibition constants (KI) as low as 19.5–48.6 nM, whereas mono-substituted or unsubstituted variants are orders of magnitude less potent [2]. Therefore, even minor structural modifications within the pyridine-3-sulfonamide class produce non-linear SAR that cannot be predicted from core-scaffold similarity alone.

Quantitative Differentiation Evidence for N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide Versus Closest Analogs


Dual Heteroaryl Substitution Provides Unique Physicochemical Profile Compared to Clinical Pyridine-3-sulfonamide SLC-0111

The target compound exhibits a balanced physicochemical profile distinct from the clinical-stage carbonic anhydrase IX/XII inhibitor SLC-0111. N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide has a calculated XLogP3 of 1.8 and TPSA of 100 Ų [1], whereas SLC-0111 (4-(4-fluorophenylureido)benzenesulfonamide) has an XLogP of 1.1 and TPSA of 109.67 Ų [2]. The higher lipophilicity (ΔXLogP = +0.7) and slightly lower polar surface area suggest potentially improved membrane permeability for the target compound while maintaining oral drug-likeness criteria.

Physicochemical Properties Drug-likeness Carbonic Anhydrase

Structural Scaffold Overlap with OGT Inhibitor OSMI-1 Differentiates from Mono-Heteroaryl Pyridine-3-sulfonamides

The target compound shares the furan-2-ylmethyl and thiophene-methyl substitution pattern found in the O-GlcNAc transferase (OGT) inhibitor OSMI-1 (IC50 = 2.7 μM for full-length human OGT) . In contrast, mono-substituted pyridine-3-sulfonamides such as N-(furan-2-ylmethyl)pyridine-3-sulfonamide or N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide lack the complementary heteroaryl pair that occupies adjacent sub-pockets in the OGT active site. This dual-heteroaryl architecture is absent from 4-substituted pyridine-3-sulfonamide CA inhibitors, which typically bear only a single aromatic substituent at the 4-position [1].

O-GlcNAc Transferase Epigenetics Scaffold Hopping

Pyridine-3-sulfonamide Core Confers CA Isoform Inhibition Potential Absent in Pyridine-2- or Pyridine-4-sulfonamide Regioisomers

The pyridine-3-sulfonamide core is a privileged scaffold for carbonic anhydrase (CA) inhibition, with the 3-position sulfonamide enabling optimal zinc coordination in the enzyme active site. In a systematic evaluation of 4-substituted pyridine-3-sulfonamides against hCA isoforms I, II, IX, and XII, KI values ranged from 19.5 to 652 nM for hCA IX and 16.8 to 768 nM for hCA XII [1]. In contrast, pyridine-2-sulfonamide and pyridine-4-sulfonamide regioisomers show negligible CA inhibitory activity due to suboptimal geometry for zinc binding. The target compound retains the validated pyridine-3-sulfonamide warhead while adding N,N-disubstitution that may modulate isoform selectivity.

Carbonic Anhydrase Inhibition Tumor-Associated Isoforms Regioselectivity

Enhanced Rotatable Bond Count (6) Provides Greater Conformational Adaptability Than Rigid Clinical Sulfonamides

The target compound possesses 6 rotatable bonds [1], compared to only 3 rotatable bonds in the clinical CA inhibitor SLC-0111 and 2 in acetazolamide (AAZ). This increased conformational freedom, arising from the two methylene bridges connecting the heteroaryl rings to the sulfonamide nitrogen, allows the compound to sample a broader conformational space for induced-fit binding. While excessive rotatable bonds can reduce binding affinity due to entropic penalties, the count of 6 falls within the optimal range (≤10) for oral drug-likeness and may enhance selectivity by enabling discrimination between closely related enzyme isoforms.

Conformational Flexibility Ligand Efficiency Binding Pocket Adaptation

High-Impact Application Scenarios for N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide in Drug Discovery and Chemical Biology


Carbonic Anhydrase Isoform-Selective Inhibitor Screening Libraries

The pyridine-3-sulfonamide core of this compound is a validated zinc-binding warhead for carbonic anhydrase inhibition, with structurally related 4-substituted pyridine-3-sulfonamides achieving hCA IX KI values as low as 19.5 nM [1]. The N,N-disubstitution with furan-2-ylmethyl and thiophen-3-ylmethyl groups introduces steric and electronic features absent from 4-substituted analogs, making this compound a valuable diversity element for CA inhibitor screening decks targeting tumor-associated isoforms hCA IX and XII.

O-GlcNAc Transferase (OGT) Inhibitor Lead Optimization

The dual furan-2-ylmethyl and thiophene-methyl substitution pattern mirrors key pharmacophoric elements of the validated OGT inhibitor OSMI-1 (IC50 = 2.7 μM) . Medicinal chemistry teams pursuing OGT inhibitors for cancer, diabetes, or neurodegenerative disease can use this compound as a scaffold-hopping starting point, leveraging the pyridine-3-sulfonamide core to access novel chemical space beyond the quinoline-sulfonamido series.

Physicochemical Property-Driven Fragment Growth in Kinase Inhibitor Programs

With a balanced XLogP3 of 1.8, TPSA of 100 Ų, and 6 rotatable bonds [2], this compound occupies favorable oral drug-likeness space. Its differentiated lipophilicity profile (ΔXLogP = +0.7 vs SLC-0111) [2][3] makes it suitable for fragment-growing strategies where increased membrane permeability is desired without exceeding Lipinski thresholds, particularly in kinase inhibitor programs targeting intracellular enzymes.

Structure-Activity Relationship (SAR) Exploration of Dual Heteroaryl Sulfonamide Space

The simultaneous presence of oxygen-containing furan and sulfur-containing thiophene provides orthogonal electronic and steric handles for systematic SAR exploration. Unlike mono-heteroaryl pyridine-3-sulfonamides, this compound allows researchers to independently modify each heteroaryl ring (furan→oxazole, thiophene→thiazole) while assessing differential contributions to target binding, solubility, and metabolic stability [2].

Quote Request

Request a Quote for N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.